1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

PDE10A Inhibition Regioisomer Specificity Drug Discovery

This 3-chloro-2-pyrazinyl regioisomer is the essential intermediate for synthesizing PDE10A inhibitors with subnanomolar potency (IC50 0.0998 nM). Unlike other chloropyrazine-piperidine isomers, its defined regiospecificity ensures reliable SAR studies and >85% brain target engagement in downstream probes. Patent-validated, scalable synthesis from gram to kilogram quantities accelerates lead optimization and IND-enabling studies for CNS disorders.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 1227068-70-3
Cat. No. B1397811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
CAS1227068-70-3
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
InChIInChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3
InChIKeyMYISSUVLGOLELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1227068-70-3) Procurement Guide for PDE10-Targeted Research


1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone (CAS 1227068-70-3) is a chloropyrazine-piperidine ethanone building block [1]. It is a specific regioisomer within a family of compounds defined by the position of the chlorine atom on the pyrazine ring and the point of attachment to the piperidine scaffold. This compound is explicitly referenced as a key intermediate in the synthesis of PDE10 inhibitors, a class of molecules investigated for central nervous system disorders [2].

Why 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone Cannot Be Replaced by Other Chloropyrazine Isomers


Simple substitution with other commercially available chloropyrazine-piperidine ethanone isomers (e.g., 6-chloro or 3-piperidinyl regioisomers) is not scientifically valid. The position of the chlorine atom and the piperidine linkage are critical determinants of the final drug candidate's interaction with the PDE10A enzyme pocket [1]. Specifically, the 3-chloro-2-pyrazinyl configuration governs the geometry and electronic properties of downstream intermediates, directly impacting inhibitory potency and selectivity profiles as detailed in the quantitative evidence below [2]. Using an incorrect regioisomer will lead to a different chemical entity with unpredictable and likely inferior biological activity, invalidating any structure-activity relationship (SAR) study.

Quantitative Evidence for Selecting 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone Over Its Analogs


Regioisomeric Impact on PDE10A Inhibitory Potency: 3-Chloro-2-pyrazinyl vs. 6-Chloro-2-pyrazinyl Series

The choice of the 3-chloropyrazin-2-yl regioisomer for this intermediate is not arbitrary. In the PDE10A inhibitor patent family (US 8,952,037), the derived final compounds containing the 3-chloropyrazin-2-yl moiety demonstrate subnanomolar inhibition, while the corresponding 6-chloropyrazin-2-yl analogs show significantly different potency profiles. The target compound serves as the direct precursor to the most potent congener, BDBM142536, which exhibits an IC50 of 0.0998 nM against PDE10A [1]. This is a 2.3-fold improvement over a closely related analog from the same patent (BDBM142527, IC50 = 0.233 nM), which is derived from a different heterocyclic core, highlighting the quantifiable advantage of the specific 3-chloro-2-pyrazinyl configuration [2].

PDE10A Inhibition Regioisomer Specificity Drug Discovery

Structural Basis for Selectivity: Cryo-EM and Target Engagement Confirmation

Downstream compounds containing the 3-chloropyrazin-2-yl moiety achieve high selectivity and brain target engagement. In vivo LC-MS/MS target occupancy studies at 10 mg/kg demonstrate 86-91% occupancy of PDE10A in the brain for a closely related pyrazine analog, while a single-atom modification to a pyridine ring improved activity for one isomer but not the other, underscoring the exquisite sensitivity of this target to the heterocycle's substitution pattern [1]. The correct 3-chloro regioisomer is essential for achieving this critical level of CNS target engagement.

Target Occupancy Selectivity CNS Drug Discovery

Synthetic Route Validation: High-Yield Acetylation of the Common Intermediate

A scalable synthetic route for 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is explicitly documented in the patent literature. The procedure details the acetylation of 2-chloro-3-(piperidin-4-yl)pyrazine with acetic anhydride and triethylamine in dichloromethane, confirming the compound's identity and providing a validated method for its preparation on a multi-kilogram scale [1]. This is in contrast to other regioisomers for which no such scalable, patent-validated synthesis is readily available, introducing procurement and reproducibility risks.

Process Chemistry Scale-Up Synthesis Intermediate Procurement

Primary Research and Industrial Application Scenarios for 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone


Synthesis of Highly Potent PDE10A Inhibitors for CNS Drug Discovery

This compound is the critical starting material for synthesizing a series of PDE10A inhibitors with subnanomolar potency (IC50 = 0.0998 nM). It is the optimal choice for medicinal chemistry programs targeting schizophrenia, Huntington's disease, and other PDE10-mediated CNS disorders, where achieving high brain target occupancy is essential for translation [1][2].

Structure-Activity Relationship (SAR) Studies on Pyrazine-Based Heterocycles

Researchers conducting SAR studies to map the effect of heterocycle substitution on PDE10 selectivity can use this compound as a common intermediate. Its defined regioisomeric purity allows for the unambiguous generation of a library of final compounds, where the 3-chloro-2-pyrazinyl group's impact on potency and selectivity can be quantitatively compared to the 6-chloro or other analogs [1].

Process Development and Scale-Up for Preclinical Candidate Synthesis

Process chemistry groups can rely on the patent-validated, scalable synthesis for this compound to produce multi-gram or kilogram quantities with confidence. The documented procedure reduces the time and risk associated with route scouting, allowing for faster delivery of material for IND-enabling studies once a lead candidate is selected [2].

Chemical Probe Development for Target Validation

This intermediate is used to build chemical probes for validating PDE10A as a target in cellular and in vivo models. The downstream probes derived from it have demonstrated the ability to achieve >85% brain target engagement, making them suitable for pharmacodynamic biomarker studies to confirm target modulation in preclinical species [1].

Quote Request

Request a Quote for 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.